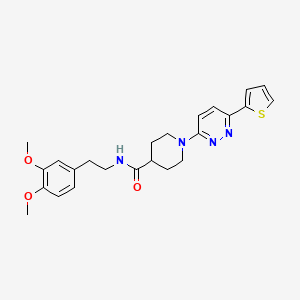![molecular formula C16H15N3O2S2 B11267748 1-{[5-(1H-Pyrazol-5-YL)thiophen-2-YL]sulfonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B11267748.png)
1-{[5-(1H-Pyrazol-5-YL)thiophen-2-YL]sulfonyl}-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{[5-(1H-Pyrazol-5-YL)thiophen-2-YL]sulfonyl}-1,2,3,4-tetrahydroquinoline is a complex organic compound that features a unique combination of pyrazole, thiophene, and tetrahydroquinoline moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[5-(1H-Pyrazol-5-YL)thiophen-2-YL]sulfonyl}-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, which are then coupled under specific conditions to form the desired compound. Common reagents used in these reactions include sulfonyl chlorides, base catalysts, and solvents like dichloromethane or ethanol. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-{[5-(1H-Pyrazol-5-YL)thiophen-2-YL]sulfonyl}-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, specific solvents, and sometimes catalysts.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted compounds, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
1-{[5-(1H-Pyrazol-5-YL)thiophen-2-YL]sulfonyl}-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is utilized in the development of advanced materials and as a precursor in the synthesis of complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-{[5-(1H-Pyrazol-5-YL)thiophen-2-YL]sulfonyl}-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Propiedades
Fórmula molecular |
C16H15N3O2S2 |
|---|---|
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
1-[5-(1H-pyrazol-5-yl)thiophen-2-yl]sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H15N3O2S2/c20-23(21,16-8-7-15(22-16)13-9-10-17-18-13)19-11-3-5-12-4-1-2-6-14(12)19/h1-2,4,6-10H,3,5,11H2,(H,17,18) |
Clave InChI |
KMWNCUXVAZUDNI-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(S3)C4=CC=NN4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-chlorophenyl)-5-[3-(2,4-dimethylphenyl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole](/img/structure/B11267667.png)
![2-methyl-N-[3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B11267680.png)

![2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11267694.png)
![9-(4-bromobenzyl)-3-(4-ethoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B11267695.png)
![N-(4-ethylphenyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B11267702.png)
![2-nitro-4-[(E)-(phenylimino)methyl]phenyl 4-methoxybenzoate](/img/structure/B11267713.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11267720.png)
![2-{[9-(4-Methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}-N-phenylacetamide](/img/structure/B11267722.png)
![5-({[(Benzylcarbamoyl)methyl]sulfanyl}methyl)-N-(4-fluorophenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B11267723.png)
![N-(4-bromo-3-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11267728.png)

![5-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11267741.png)
![N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B11267747.png)
